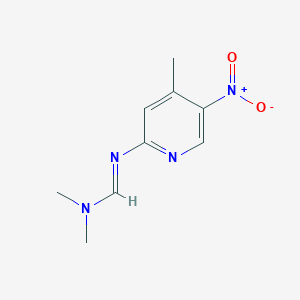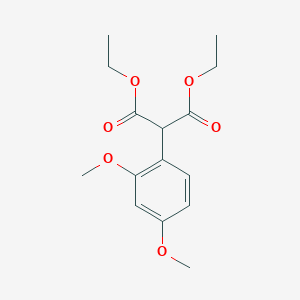
Diethyl (2,4-dimethoxyphenyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (2,4-dimethoxyphenyl)propanedioate can be synthesized through the alkylation of diethyl malonate with 2,4-dimethoxybenzyl chloride. The reaction typically involves the formation of an enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with 2,4-dimethoxybenzyl chloride to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2,4-dimethoxyphenyl)propanedioate undergoes various chemical reactions, including:
Alkylation: The enolate ion formed from diethyl malonate can react with alkyl halides to form substituted malonic esters.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Heating the compound with aqueous hydrochloric acid can lead to the loss of carbon dioxide, forming substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium ethoxide in ethanol: Used to form the enolate ion from diethyl malonate.
Aqueous hydrochloric acid: Used for hydrolysis and decarboxylation reactions.
Major Products Formed
Substituted malonic esters: Formed through alkylation reactions.
Substituted monocarboxylic acids: Formed through hydrolysis and decarboxylation reactions.
Aplicaciones Científicas De Investigación
Diethyl (2,4-dimethoxyphenyl)propanedioate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of diethyl (2,4-dimethoxyphenyl)propanedioate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is influenced by the presence of the 2,4-dimethoxyphenyl group, which can stabilize the enolate ion through resonance effects .
Comparación Con Compuestos Similares
Diethyl (2,4-dimethoxyphenyl)propanedioate can be compared with other similar compounds, such as:
Diethyl malonate: The parent compound, which lacks the 2,4-dimethoxyphenyl group.
Dimethyl malonate: Similar structure but with methyl groups instead of ethyl groups.
Diethyl (2,4-dimethylphenyl)propanedioate: Similar structure but with methyl groups on the phenyl ring instead of methoxy groups.
The presence of the 2,4-dimethoxyphenyl group in this compound imparts unique reactivity and properties, making it distinct from its analogs .
Propiedades
Número CAS |
92741-82-7 |
|---|---|
Fórmula molecular |
C15H20O6 |
Peso molecular |
296.31 g/mol |
Nombre IUPAC |
diethyl 2-(2,4-dimethoxyphenyl)propanedioate |
InChI |
InChI=1S/C15H20O6/c1-5-20-14(16)13(15(17)21-6-2)11-8-7-10(18-3)9-12(11)19-4/h7-9,13H,5-6H2,1-4H3 |
Clave InChI |
VDTISFREXVXWRP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=C(C=C(C=C1)OC)OC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


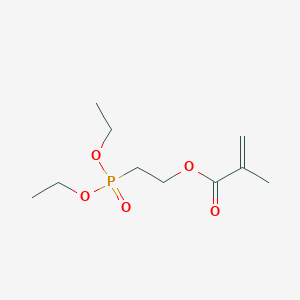
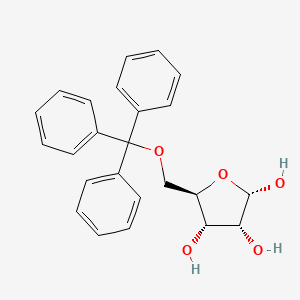
![[8,17,19-tris(2,2-dimethylpropanoyloxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5,7,10,12,14,16(24),17,19,21,25-tridecaen-6-yl] 2,2-dimethylpropanoate](/img/structure/B14127191.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14127205.png)
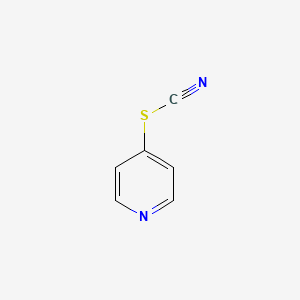
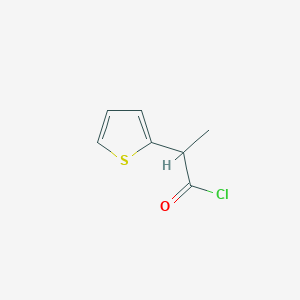
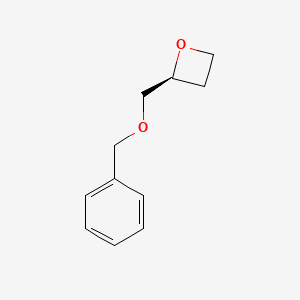
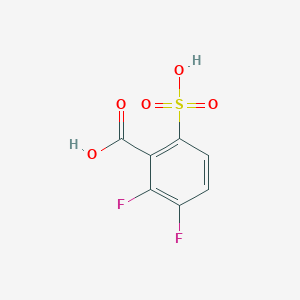
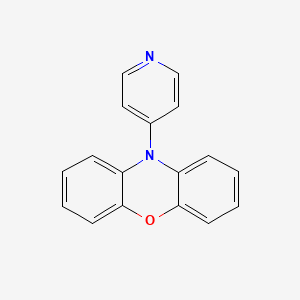
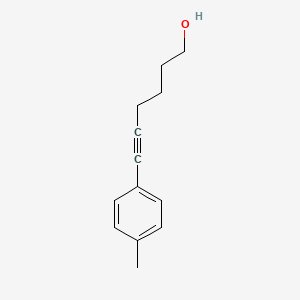
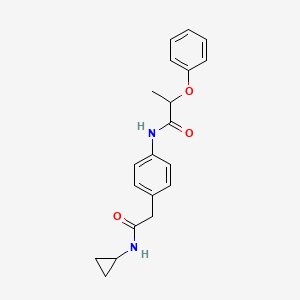
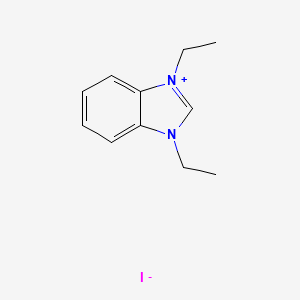
![[(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane)](/img/structure/B14127239.png)
